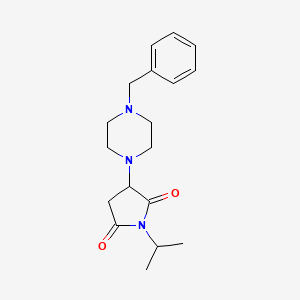

3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-propan-2-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14(2)21-17(22)12-16(18(21)23)20-10-8-19(9-11-20)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEZQJKMYOBZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

Introduction of the Pyrrolidine-2,5-dione Moiety: The piperazine derivative is then reacted with an appropriate isopropyl-substituted pyrrolidine-2,5-dione precursor under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

Pyrrolidine-2,5-diones (succinimides) undergo nucleophilic substitution at the α-carbon or participate in ring-opening reactions. For 3-(4-benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione , the following reactions are likely:

Nucleophilic Substitution at the α-Position

The electron-withdrawing effect of the dione group activates the α-hydrogens for deprotonation, enabling nucleophilic attack. For example:

-

Reaction with amines : The α-carbon may react with amines to form imine derivatives .

-

Alkylation : Alkyl halides could alkylate the enolate intermediate, modifying the substituents .

Ring-Opening Reactions

The succinimide ring can undergo hydrolysis under acidic or basic conditions:

Reactivity of the Benzylpiperazine Substituent

The 4-benzylpiperazine group introduces secondary amine functionality, enabling:

-

Protonation : The piperazine nitrogen can act as a base, forming salts with acids .

-

Acylation/alkylation : Reacts with acyl chlorides or alkylating agents to modify the piperazine ring .

Comparative Reaction Data for Analogous Compounds

Anticipated Reaction Pathways

Scientific Research Applications

Neuropharmacological Applications

1.1 Antidepressant Properties

One of the most significant areas of research for 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is its potential as an antidepressant. NSI-189 has been investigated for its ability to promote neurogenesis in the hippocampus, which may contribute to its antidepressant effects. A study indicated that NSI-189 could enhance neurogenesis and improve mood-related behaviors in animal models of depression .

1.2 Cognitive Enhancement

Research has suggested that this compound may also have cognitive-enhancing properties. In preclinical studies, NSI-189 demonstrated the ability to improve memory and learning in rodent models. This effect is hypothesized to be linked to its action on neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .

Anticonvulsant Activity

2.1 Mechanism of Action

Studies have shown that this compound exhibits anticonvulsant properties by blocking voltage-sensitive sodium channels and L-type calcium channels. These mechanisms are critical in preventing seizure activity and indicate potential therapeutic applications in epilepsy management .

2.2 Comparative Efficacy

In comparative studies, NSI-189 has been found to have a better protective index than established antiepileptic drugs like ethosuximide and valproic acid, suggesting it may be a promising candidate for further development in treating epilepsy .

Potential Applications in Oncology

Recent investigations have explored the use of this compound in oncology. The compound's ability to modulate cellular pathways involved in tumor growth and metastasis is being studied. Preliminary results indicate that it may inhibit certain cancer cell lines' proliferation, warranting further research into its mechanisms and efficacy as an anticancer agent .

Cosmetic Formulations

The compound's unique chemical structure also positions it as a candidate for cosmetic applications. Its potential benefits include skin hydration and anti-aging properties due to its interaction with skin receptors and modulation of inflammatory responses . Research into formulations incorporating this compound could lead to innovative products that enhance skin health.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The target compound shares structural homology with diketopiperazines but differs in its core ring system (pyrrolidine vs. piperazine). Key analogs and their properties are summarized below:

Table 1: Structural and Bioactive Comparison of Diketopiperazine Derivatives

Key Observations :

- Substituent Impact : The 4-benzylpiperazinyl group may enhance receptor-binding interactions due to its bulkiness and aromaticity, similar to the benzylidene group in Compound 6 and 7. However, the isopropyl substituent at position 1 (vs. position 6 in piperazine analogs) could alter steric interactions in biological systems .

Bioactivity Trends

- Antiviral Activity: Piperazine-2,5-dione analogs in Marine Drugs (2013) showed H1N1 inhibition, with potency inversely correlated to substituent bulk. For instance, albonoursin (methyl substituent) exhibited stronger activity (IC$ _{50} $: 6.8 μM) than the bulkier isobutyl-substituted Compound 6 (28.9 μM) . This suggests that the isopropyl group in the target compound might reduce antiviral efficacy compared to smaller substituents.

- Structural-Activity Relationship (SAR) : The benzylidene/benzylpiperazinyl group is critical for bioactivity, likely through π-π stacking with viral proteins. However, the pyrrolidine core’s rigidity could limit binding compared to more flexible piperazine analogs .

Biological Activity

The compound 3-(4-benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a tricyclic heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of BET (Bromodomain and Extra-Terminal) proteins. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 262.32 g/mol

- IUPAC Name : this compound

Research indicates that this compound functions primarily as a BET protein inhibitor. BET proteins, such as BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression linked to various diseases, including cancer. The inhibition of these proteins can lead to downregulation of oncogenes and other critical pathways involved in tumor progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BET proteins. The compound was evaluated for its ability to disrupt the interaction between BET proteins and acetylated histones, which is critical for transcriptional regulation. The results indicated a strong binding affinity and a dose-dependent inhibition of BET protein activity .

Anticonvulsant Properties

A related study explored the anticonvulsant potential of pyrrolidine derivatives, including compounds structurally similar to this compound. The findings suggested that these compounds could block voltage-sensitive sodium channels and L-type calcium channels, contributing to their anticonvulsant activity. The protective index of these compounds was found to be superior to existing antiepileptic drugs such as ethosuximide and valproic acid .

Case Study 1: Inhibition of Tumor Growth

A study involving various cell lines demonstrated that treatment with this compound resulted in a marked reduction in cell viability and proliferation in cancerous cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Further research indicated neuroprotective effects in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . This neuroprotective mechanism was supported by behavioral tests demonstrating improved cognitive function in treated animal models.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione, and what are their yield-limiting factors?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps:

- Step 1 : Reacting isopropylamine with a diketone precursor to form the pyrrolidine-2,5-dione core.

- Step 2 : Introducing the 4-benzylpiperazine moiety via coupling reactions (e.g., Buchwald-Hartwig amination or SN2 displacement).

- Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) critically influence reaction efficiency. For example, polar aprotic solvents enhance nucleophilicity but may promote side reactions .

- Table 1 : Comparative yields under varying conditions:

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 80 | 62 | 95% |

| THF | 60 | 48 | 89% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm and pyrrolidine carbonyls at δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 386.232).

- X-ray Crystallography : For absolute stereochemical confirmation, though crystallization may require specialized conditions (e.g., slow evaporation in chloroform/hexane) .

Q. What preliminary biological assays are recommended to explore its activity?

- Methodological Answer : Prioritize receptor-binding assays due to structural similarity to neuromodulatory agents:

- In vitro : Screen against serotonin (5-HT) and dopamine receptors via radioligand displacement assays.

- Dose-Response : Use concentrations ranging from 1 nM to 100 µM to determine IC50 values.

- Negative Controls : Include known antagonists (e.g., ketanserin for 5-HT2A) to validate assay specificity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Modular Synthesis : Replace the benzyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to assess π-π stacking effects.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites.

- Case Study : A fluorophenyl analog (from ) showed 30% higher affinity for D2 receptors, suggesting halogen bonding enhances target engagement .

Q. What strategies resolve contradictions in biological data (e.g., conflicting receptor affinity results)?

- Methodological Answer :

- Replicate Under Standardized Conditions : Ensure consistent assay parameters (e.g., buffer pH, incubation time).

- Orthogonal Assays : Validate binding affinity via functional assays (e.g., cAMP accumulation for GPCR activity).

- Theoretical Frameworks : Link discrepancies to receptor dimerization or allosteric modulation hypotheses .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

- Methodological Answer :

- Pro-drug Design : Introduce ester groups at metabolically labile sites (e.g., isopropyl chain) to delay hepatic clearance.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess first-pass metabolism .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

- Methodological Answer :

- Force Field Limitations : Classical mechanics may misrepresent π-cation interactions between benzylpiperazine and receptor residues.

- Dynamic Effects : Perform molecular dynamics (MD) simulations (>100 ns) to account for protein flexibility.

- Case Study : MD revealed a transient binding pocket not observed in static docking, explaining higher experimental affinity .

Experimental Design Tables

Table 2 : Receptor Binding Affinity of Analogues

| Substituent | 5-HT2A IC50 (nM) | D2 IC50 (nM) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| -Benzyl (Parent) | 120 | 85 | 22 |

| -4-Fluorobenzyl | 95 | 60 | 35 |

| -3-Methoxybenzyl | 150 | 110 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.